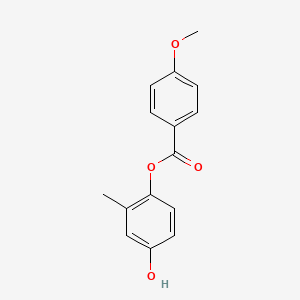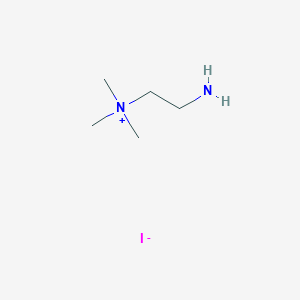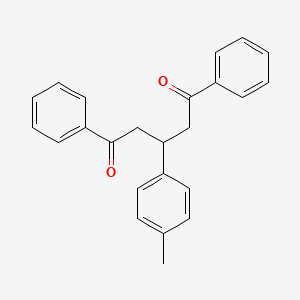
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione is an organic compound characterized by its unique structure, which includes a central pentane chain flanked by phenyl groups and a methyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a suitable ketone to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for yield and purity, often requiring rigorous purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione: shares similarities with other diketones and aromatic compounds, such as benzophenone and acetophenone.
Benzophenone: Known for its use in photoinitiators and UV blockers.
Acetophenone: Commonly used in fragrances and as a precursor in organic synthesis
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both phenyl and methylphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
130317-99-6 |
|---|---|
Molekularformel |
C24H22O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C24H22O2/c1-18-12-14-19(15-13-18)22(16-23(25)20-8-4-2-5-9-20)17-24(26)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3 |
InChI-Schlüssel |
UCOIOTCKMJTUDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


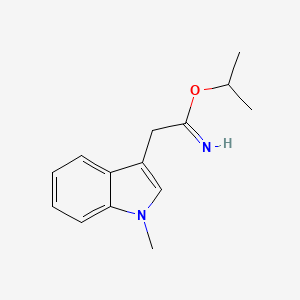

![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)


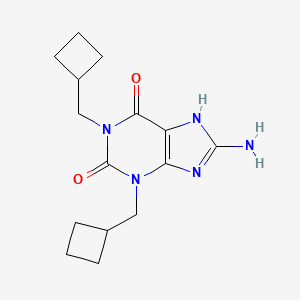
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
